(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H21NO5 and its molecular weight is 331.368. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Theoretical Studies
A derivative related to the chemical , showcasing a 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety, has been synthesized and analyzed for its crystal structure, thermodynamic properties, and theoretical aspects. This study provides insights into the molecular structure and thermodynamic behavior, laying the groundwork for potential applications in material science and pharmaceuticals (Zeng, Wang, & Zhang, 2021).
Synthesis from Carbohydrates
Research on chiral spiroacetals derived from carbohydrates, including types like 1,7-dioxaspiro[5.5]undecane, demonstrates the versatility of these compounds in synthetic organic chemistry. Such studies underline the potential for creating diverse molecular architectures that could be valuable in drug development and fine chemical synthesis (Martín, Salazar, & Suárez, 1995).
Novel FFA1 (GPR40) Agonists
The exploration of spirocyclic compounds as free fatty acid 1 (FFA1 or GPR40) agonists highlights their potential role in treating conditions like type II diabetes mellitus. This research indicates the therapeutic relevance of such molecules, particularly in designing drugs with reduced liver toxicity effects (Krasavin et al., 2016).
Prins Cascade Cyclization
A novel synthetic method involving Prins cascade cyclization to produce 1,9-dioxa-4-azaspiro[5.5]undecane derivatives showcases the utility of these compounds in creating complex molecular structures. This technique could have implications in synthesizing bioactive molecules or materials with specific functionalities (Reddy et al., 2014).
Safety Evaluation for Food Contact Materials
The safety evaluation of substances related to the chemical for use in food contact materials underscores the importance of understanding the toxicological profile of such compounds. This knowledge is crucial for their safe application in consumer products, ensuring that they do not pose a risk to human health (Flavourings, 2012).
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c20-17(4-2-14-1-3-15-16(11-14)23-13-22-15)19-7-10-24-18(12-19)5-8-21-9-6-18/h1-4,11H,5-10,12-13H2/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWDCKPREJTDJX-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCO2)C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC12CN(CCO2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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